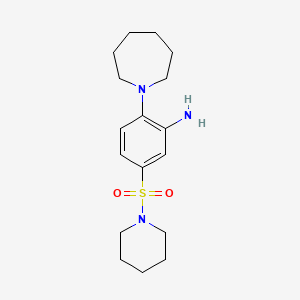

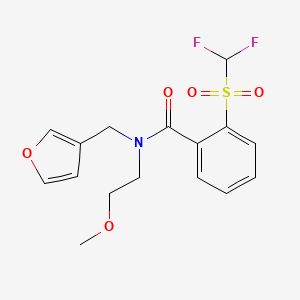

2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline, also known as AP5PS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. AP5PS is a versatile molecule that has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In

Scientific Research Applications

Synthesis of Piperidine and Indolizidine Derivatives

One study outlines a flexible approach for synthesizing trisubstituted piperidines and indolizidines, demonstrating the use of aza-Achmatowicz oxidation followed by conjugate addition and nucleophile addition to a transient N-sulfonyliminium ion. This methodology facilitated the synthesis of complex alkaloid structures, highlighting the compound's utility in synthesizing biologically relevant molecules (Harris & Padwa, 2003).

Antidepressant and Anxiolytic Effects

Another study investigated the potential anxiolytic and antidepressant effects of a selective 5-HT7 receptor antagonist, focusing on its intrahippocampal administration to rats. The study's findings contribute to understanding the neuroanatomical structures involved in the compound's anxiolytic and antidepressant activity, underscoring the relevance of such derivatives in neuroscience research (Wesołowska, Nikiforuk, & Stachowicz, 2006).

Multicomponent Cycloaddition Reactions

Research on multicomponent [5 + 2] cycloaddition reactions for synthesizing 1,4-diazepines demonstrated the formation of biologically active compounds through the efficient preparation of air-stable azomethine ylides. This study showcases the compound's utility in facilitating complex cycloaddition reactions, contributing to the synthesis of compounds with potential biological activities (Lee, Han, Shin, & Yoo, 2014).

Synthesis of Carboxylated Aza-ring Derivatives

A methodological study described the synthesis of 2-carboxylated aza-rings through selective monohalogenation and ring contraction of N-sulfonyl lactams. This process underscores the versatility of related compounds in synthesizing aza-ring derivatives, which are significant in medicinal chemistry (Sirindil et al., 2017).

Applications in Isosteres Design

A review on the applications of piperazine isosteres, including derivatives of the compound , highlighted their role in designing biologically active compounds. These heterocycles serve as scaffolding, terminal elements, or solubilizing components in drug design, emphasizing their broad utility in medicinal chemistry (Meanwell & Loiseleur, 2022).

properties

IUPAC Name |

2-(azepan-1-yl)-5-piperidin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2S/c18-16-14-15(23(21,22)20-12-6-3-7-13-20)8-9-17(16)19-10-4-1-2-5-11-19/h8-9,14H,1-7,10-13,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGKUXVYOYTVIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)-5-(piperidine-1-sulfonyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2835926.png)

![6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2835927.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2835931.png)

![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B2835933.png)

![(E)-3-(5-bromothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2835934.png)

![Tert-butyl 1-(aminomethyl)-4-(dimethylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2835935.png)

![(2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2835938.png)

![2-Cyano-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2835941.png)